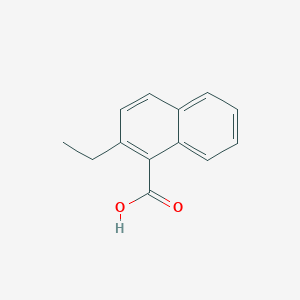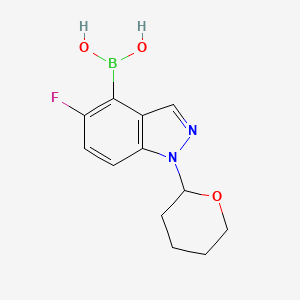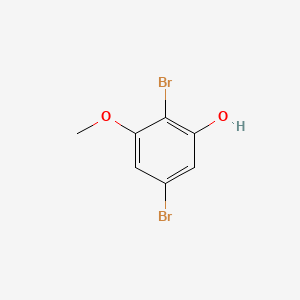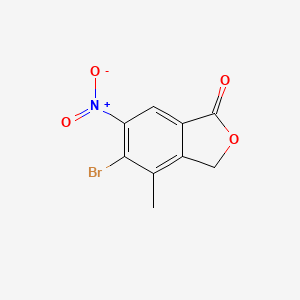![molecular formula C9H10F4N2 B13901043 (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13901043.png)
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a suitable precursor, such as a halogenated pyridine derivative, is reacted with an amine under controlled conditions. The reaction conditions often include the use of polar aprotic solvents and catalysts to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.
化学反应分析
Types of Reactions
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce primary or secondary amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
作用机制
The mechanism of action of (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The fluorine and trifluoromethyl groups can influence the compound’s binding affinity and selectivity for specific receptors or enzymes. These interactions can modulate various biochemical pathways, leading to desired therapeutic effects or other biological outcomes.
相似化合物的比较
Similar Compounds
- (2S)-1-[3-chloro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- (2S)-1-[3-bromo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
- (2S)-1-[3-iodo-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine
Uniqueness
Compared to similar compounds, (2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s stability, reactivity, and ability to participate in specific interactions. These characteristics make it a valuable compound for various applications in research and industry.
属性
分子式 |
C9H10F4N2 |
|---|---|
分子量 |
222.18 g/mol |
IUPAC 名称 |
(2S)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H10F4N2/c1-5(14)4-6-2-3-15-8(7(6)10)9(11,12)13/h2-3,5H,4,14H2,1H3/t5-/m0/s1 |
InChI 键 |
UMPNEEACWYHIIT-YFKPBYRVSA-N |
手性 SMILES |
C[C@@H](CC1=C(C(=NC=C1)C(F)(F)F)F)N |
规范 SMILES |
CC(CC1=C(C(=NC=C1)C(F)(F)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 4-(4-methoxyphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13900969.png)


![tert-Butyl 2-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13900992.png)

![1-[(1R)-1-chloroethyl]naphthalene](/img/structure/B13900996.png)
![6-[(1R)-1-aminoethyl]-4-(trifluoromethyl)pyridin-2-amine;dihydrochloride](/img/structure/B13901005.png)

![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]cyclobutanecarbonitrile](/img/structure/B13901025.png)



